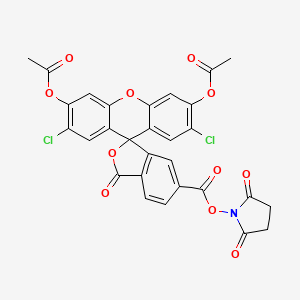

Ester succinimidyle de 6-carboxy-2',7'-dichlorofluorescéine 3',6'-diacétate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is a fluorescent dye commonly used in biological and chemical research. This compound is particularly valued for its ability to detect reactive oxygen species (ROS) within cells, making it a crucial tool in studies related to oxidative stress and cellular health .

Applications De Recherche Scientifique

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is widely used in various fields of scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester typically involves the esterification of 6-Carboxy-2’,7’-dichlorofluorescein with acetic anhydride in the presence of a catalyst. This reaction produces the diacetate form, which is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester primarily undergoes hydrolysis and esterification reactions. The hydrolysis of the diacetate groups by intracellular esterases converts the compound into its fluorescent form, 6-Carboxy-2’,7’-dichlorofluorescein .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of esterases within cells, leading to the removal of acetate groups.

Esterification: Acetic anhydride and a catalyst are used to esterify 6-Carboxy-2’,7’-dichlorofluorescein.

Major Products

The major product formed from the hydrolysis of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is 6-Carboxy-2’,7’-dichlorofluorescein, which is highly fluorescent and used for detecting ROS .

Mécanisme D'action

The mechanism of action of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups. This hydrolysis converts the compound into its fluorescent form, 6-Carboxy-2’,7’-dichlorofluorescein, which can then react with ROS to produce a fluorescent signal. This signal is used to quantify the levels of ROS within cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(and-6)-Carboxy-2’,7’-dichlorofluorescein: Similar in structure but lacks the diacetate and succinimidyl ester groups.

2’,7’-Dichlorofluorescein Diacetate: Lacks the carboxy group, making it less specific for certain applications.

6-Carboxyfluorescein Diacetate: Similar but does not contain chlorine atoms, affecting its fluorescence properties.

Uniqueness

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is unique due to its combination of carboxy, dichloro, diacetate, and succinimidyl ester groups. This combination enhances its cell permeability, specificity for ROS detection, and fluorescence intensity, making it a superior choice for various research applications .

Activité Biologique

6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester (often referred to as Carboxy-DCFDA) is a fluorescent probe widely used in biological research. It is particularly valuable for detecting reactive oxygen species (ROS) and monitoring cellular processes such as apoptosis, cell proliferation, and membrane integrity. This article delves into the biological activity of Carboxy-DCFDA, supported by relevant studies and data.

- Molecular Formula : C₁₉H₁₄Cl₂O₇

- Molecular Weight : 445.23 g/mol

- pKa : 4.8, indicating its utility as a pH sensor in acidic environments.

- Fluorescence Emission : Excitation at 504 nm and emission at 529 nm.

Carboxy-DCFDA is non-fluorescent until it enters cells where intracellular esterases cleave the acetate groups, releasing the fluorescent compound 5-(and-6)-carboxy-2',7'-dichlorofluorescein. This transformation allows for the detection of ROS, which are crucial in various cellular signaling pathways and stress responses .

Detection of Reactive Oxygen Species (ROS)

Carboxy-DCFDA serves as a sensitive probe for ROS detection. It has been utilized in numerous studies to quantify oxidative stress in various cell types:

- Study Example : A study demonstrated that Carboxy-DCFDA could effectively measure ROS levels in human lung epithelial cells exposed to environmental pollutants, revealing significant oxidative stress induction .

Cell Viability and Apoptosis

The compound is frequently employed in assays to assess cell viability and apoptosis:

- Case Study : In a cancer research context, Carboxy-DCFDA was used to evaluate the cytotoxic effects of chemotherapeutic agents on HeLa cells. The results indicated a correlation between increased ROS production and reduced cell viability, highlighting the role of oxidative stress in drug-induced apoptosis .

Membrane Integrity Studies

Carboxy-DCFDA can also be used to assess membrane integrity:

- Research Finding : In studies involving bacterial cells, the probe was effective in determining membrane permeability changes upon exposure to antimicrobial agents, providing insights into the mechanisms of action of these compounds .

Data Summary

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H17Cl2NO11/c1-12(33)39-23-10-21-17(8-19(23)30)29(18-9-20(31)24(40-13(2)34)11-22(18)41-21)16-7-14(3-4-15(16)28(38)42-29)27(37)43-32-25(35)5-6-26(32)36/h3-4,7-11H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFYPGVRLJRTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H17Cl2NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662310 |

Source

|

| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852299-81-1 |

Source

|

| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.